molecular formula C10H16N2O B2744355 N1-(1-methoxypropan-2-yl)benzene-1,2-diamine CAS No. 1027156-38-2

N1-(1-methoxypropan-2-yl)benzene-1,2-diamine

Cat. No.: B2744355
CAS No.: 1027156-38-2
M. Wt: 180.251
InChI Key: ZRHGRGRWUGSKGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(1-methoxypropan-2-yl)benzene-1,2-diamine is an organic compound with the molecular formula C10H16N2O and a molecular weight of 180.25 g/mol . This compound is characterized by the presence of a benzene ring substituted with a diamine group and a methoxypropan-2-yl group. It is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

N1-(1-methoxypropan-2-yl)benzene-1,2-diamine is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into potential therapeutic applications, such as anticancer or antimicrobial agents, often involves this compound.

    Industry: It is used in the development of new materials and chemical processes.

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, H315, H318, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding getting the compound in eyes, on skin, or on clothing . It is recommended to wash hands thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1-methoxypropan-2-yl)benzene-1,2-diamine typically involves the reaction of benzene-1,2-diamine with 1-methoxypropan-2-yl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

N1-(1-methoxypropan-2-yl)benzene-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amines .

Mechanism of Action

The mechanism by which N1-(1-methoxypropan-2-yl)benzene-1,2-diamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N1-(1-methylethyl)benzene-1,2-diamine
  • N1-(1-ethoxypropan-2-yl)benzene-1,2-diamine
  • N1-(1-methoxybutan-2-yl)benzene-1,2-diamine

Uniqueness

N1-(1-methoxypropan-2-yl)benzene-1,2-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with biological targets .

Properties

IUPAC Name

2-N-(1-methoxypropan-2-yl)benzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-8(7-13-2)12-10-6-4-3-5-9(10)11/h3-6,8,12H,7,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRHGRGRWUGSKGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NC1=CC=CC=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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